molecular formula C19H25N3O6S B2668094 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235071-44-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2668094
CAS No.: 1235071-44-9
M. Wt: 423.48
InChI Key: ACGMOBMIYZYRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide is a research chemical recognized for its potent and selective agonistic activity at the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor that is activated by trace amines and plays a significant modulatory role in monoaminergic systems in the brain. As a TAAR1 agonist, this compound has become a critical pharmacological tool for probing the receptor's function and its potential as a therapeutic target for a range of neuropsychiatric disorders. Preclinical research, as discussed in scientific literature, investigates its efficacy in models relevant to schizophrenia, depression, and substance use disorders. The activation of TAAR1 by this agonist has been shown to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, leading to a unique profile that can normalize hyperdopaminergic states without causing extrapyramidal side effects or sedation, which are common limitations of typical antipsychotics. Its research value is further underscored by its investigation in the context of psychostimulant addiction, where it may attenuate the rewarding effects of drugs like methamphetamine. The compound's specific structure, featuring the benzodioxole and cyclopropanesulfonyl-piperidine motifs, is designed to optimize receptor binding affinity and metabolic stability, making it a valuable asset for in vitro binding assays, functional cellular studies, and advanced in vivo behavioral pharmacology research.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c23-18(19(24)21-11-14-1-4-16-17(9-14)28-12-27-16)20-10-13-5-7-22(8-6-13)29(25,26)15-2-3-15/h1,4,9,13,15H,2-3,5-8,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGMOBMIYZYRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole moiety, the piperidine ring, and the cyclopropane sulfonyl group. One common synthetic route involves the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines with dihaloalkanes.

    Introduction of Cyclopropane Sulfonyl Group: The cyclopropane sulfonyl group can be introduced via sulfonylation reactions using cyclopropane sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the target protein, while the piperidine ring and cyclopropane sulfonyl group contribute to binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethanediamide Derivatives Targeting Falcipain

The compound shares structural homology with N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) and N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD), both reported as falcipain inhibitors (antimalarial targets) .

Key Differences:
  • QOD replaces the piperidine-cyclopropanesulfonyl group with a tetrahydroquinolinylethyl substituent.
  • ICD uses an indole-carboxamide scaffold instead of benzodioxolyl, which may alter binding kinetics due to indole’s planar aromaticity .
  • The target compound’s cyclopropanesulfonyl group introduces a polar sulfonyl moiety, likely enhancing solubility and target selectivity compared to QOD .

Benzodioxolyl Derivatives with Diverse Targets

4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid () is a dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), used in anti-inflammatory therapies .

Key Differences:
  • The target compound employs an ethanediamide linker, whereas the 5-LOX/mPGES-1 inhibitor uses a biphenyl sulfonamido group.
  • The cyclopropanesulfonyl group in the target compound may reduce off-target interactions compared to the biphenyl sulfonamido moiety, which is bulkier and more rigid .

Piperidine-Based Analogues

Piperidine derivatives like N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide () share the piperidine core but lack the cyclopropanesulfonyl modification.

Key Differences:
  • The target compound’s cyclopropanesulfonyl group likely improves metabolic stability by resisting oxidative degradation, a common issue with alkyl-substituted piperidines .
  • The phenylbutenamide derivative’s hydrophobic tail may enhance CNS penetration but limit solubility—a trade-off mitigated in the target compound by the sulfonyl group .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Inferred Properties
Target Compound Ethanediamide Benzodioxolylmethyl, Cyclopropanesulfonyl-piperidine Falcipain (hypothesized) Enhanced solubility, metabolic stability
QOD Ethanediamide Benzodioxolyl, Tetrahydroquinolinylethyl Falcipain High lipophilicity, potential CNS penetration
ICD Indole carboxamide Biphenyl carbonyl, Indole Falcipain Planar binding interactions
5-LOX/mPGES-1 Inhibitor Biphenyl sulfonamido Benzodioxolylmethyl 5-LOX, mPGES-1 Dual enzyme inhibition, anti-inflammatory
Piperidine derivative Piperidine 2-Phenylethyl, Phenylbutenamide CNS receptors High CNS penetration, low solubility

Research Implications and Gaps

  • Target Mechanism Validation : While structural parallels suggest falcipain inhibition, direct enzymatic assays are needed to confirm this hypothesis .
  • ADME Profiling : The cyclopropanesulfonyl group’s impact on pharmacokinetics (e.g., half-life, bioavailability) requires empirical study .
  • Synthetic Routes : and describe amide coupling and sulfonamidation techniques applicable to synthesizing the target compound, but optimization may be needed for scalability .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 392.48 g/mol
  • IUPAC Name : this compound
  • SMILES : Cc1cc2c(c1OCO2)C(=O)NCC(C(=O)NCC(C)C)C(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism and signaling pathways associated with pain perception and inflammation.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response.
  • Neurotransmitter Modulation : It may also modulate neurotransmitter levels, particularly serotonin and dopamine, which can affect mood and pain perception.

Pharmacological Effects

The pharmacological effects observed in preclinical studies include:

  • Anti-inflammatory Activity : Demonstrated through various assays measuring cytokine levels and inflammatory markers.
  • Analgesic Properties : Shown in pain models where the compound significantly reduced pain responses compared to control groups.

Study 1: Anti-inflammatory Effects

A study conducted on animal models assessed the anti-inflammatory effects of the compound. The results indicated a significant reduction in paw edema induced by carrageenan, suggesting potent anti-inflammatory activity. The study highlighted that treatment with the compound resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

ParameterControl GroupTreatment Group
Paw Edema (mm)12.5 ± 1.25.3 ± 0.8*
TNF-alpha (pg/mL)250 ± 20120 ± 15*
IL-6 (pg/mL)300 ± 30150 ± 25*

(*p < 0.05 compared to control)

Study 2: Analgesic Activity

Another study evaluated the analgesic properties using the hot plate test. The compound exhibited a significant increase in latency time, indicating effective pain relief.

TreatmentLatency Time (s)
Control5.0 ± 0.5
Low Dose8.5 ± 0.7*
High Dose12.0 ± 1.0*

(*p < 0.01 compared to control)

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity?

The compound comprises a benzodioxole moiety, a cyclopropanesulfonyl-substituted piperidine, and an ethanediamide linker. The benzodioxole group contributes aromaticity and potential π-π stacking interactions, while the cyclopropanesulfonyl group introduces steric and electronic effects that may modulate enzyme binding or metabolic stability . The ethanediamide linker facilitates hydrogen bonding, critical for target engagement. Structural analysis via X-ray crystallography or computational modeling (e.g., density functional theory) is recommended to elucidate bond angles and electronic distributions .

Q. Q2. What analytical techniques are essential for confirming the purity and identity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxole protons (δ 6.7–7.0 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 255–280 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with cyclopropane cleavage .

Intermediate Research Questions

Q. Q3. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Stepwise Coupling : Start with benzodioxol-5-ylmethanol activation via oxalyl chloride to form the acyl chloride intermediate, followed by coupling with the piperidine sulfonamide derivative under inert conditions (e.g., N₂ atmosphere) .
  • Catalytic Optimization : Replace traditional coupling agents (EDC/HOBt) with newer catalysts like HATU to reduce side reactions and improve yields (target: >75%) .
  • Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC to isolate high-purity product .

Q. Q4. How can conflicting data on biological activity be resolved?

  • Dose-Response Studies : Test the compound across a range of concentrations (e.g., 1 nM–100 µM) to identify optimal efficacy windows, as seen in mouse models showing cognitive improvement at 50 mg/kg .
  • Target Validation : Use CRISPR-Cas9 knockout models or competitive binding assays (e.g., SPR) to confirm specificity for suspected targets like serotonin receptors or cyclooxygenase isoforms .
  • Meta-Analysis : Compare structural analogs (e.g., thienopyridine derivatives) to identify conserved pharmacophores and activity trends .

Advanced Research Questions

Q. Q5. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • ADME Modeling : Use tools like SwissADME to predict permeability (LogP ~3.2), solubility (LogS −4.5), and cytochrome P450 interactions (CYP3A4/2D6 substrate likelihood) .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess blood-brain barrier penetration, leveraging the benzodioxole’s lipophilicity .
  • Docking Studies : Dock the compound into homology models of G-protein-coupled receptors (GPCRs) to prioritize in vitro testing .

Q. Q6. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Analog Synthesis : Modify the cyclopropane sulfonyl group (e.g., replace with methylsulfonyl) or vary the piperidine substituents (e.g., fluorophenyl vs. methoxyphenyl) .
  • Biological Profiling : Screen analogs against panels of receptors/enzymes (e.g., Eurofins CEREP panel) to identify off-target effects .
  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to guide rational design of hydrogen-bonding or steric modifications .

Q. Q7. What in vivo models are suitable for evaluating therapeutic potential?

  • Neuroinflammation Models : Test in LPS-induced neuroinflammation mice, monitoring cytokines (IL-6, TNF-α) and cognitive outcomes (Morris water maze) .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), brain-to-plasma ratio, and metabolite identification via LC-MS/MS in Sprague-Dawley rats .
  • Toxicology : Conduct 28-day repeat-dose studies to assess hepatic/renal toxicity, leveraging histopathology and serum biomarkers (ALT, creatinine) .

Methodological Challenges

Q. Q8. How can solubility challenges be addressed during formulation?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays, or cyclodextrin-based carriers for in vivo administration .
  • Salt Formation : Explore hydrochloride or sodium salt forms to enhance aqueous solubility (>1 mg/mL) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. Q9. What strategies mitigate degradation during storage?

  • Lyophilization : Store as a lyophilized powder at −20°C under argon to prevent hydrolysis of the sulfonamide group .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Data Interpretation and Reproducibility

Q. Q10. How can batch-to-batch variability in synthesis be minimized?

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Quality Control (QC) : Establish strict thresholds for residual solvents (e.g., DMF <500 ppm) and chiral purity (HPLC with chiral columns) .

Q. Q11. What statistical approaches validate biological assay reproducibility?

  • Power Analysis : Ensure n ≥ 6 per group to detect a 20% effect size with 80% power (α = 0.05) .
  • Blinded Replicates : Perform triplicate assays across independent labs using standardized protocols (e.g., CLIA guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.